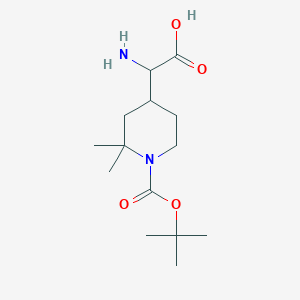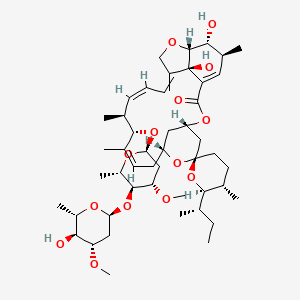
(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” is a natural product belonging to the avermectin family. These compounds are derived from the soil bacterium Streptomyces avermitilis and have remarkable biological activities. Avermectins are widely used as antiparasitic agents in veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of “(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” involves several steps. Key reactions include oxidative transformations, cyclizations, and glycosylation. The exact synthetic route may vary, but it typically starts from simpler precursors and proceeds through multiple chemical transformations.
Industrial Production: Industrial production of avermectins primarily relies on fermentation processes using S. avermitilis. The bacterium produces avermectins during its growth, and subsequent extraction and purification yield the desired compound. The fermentation process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: Avermectins undergo oxidation reactions to form various derivatives. For example, oxidative cleavage of the macrocyclic ring leads to different avermectin congeners.
Reduction: Reduction of specific functional groups modifies the compound’s properties.
Glycosylation: Avermectins contain sugar moieties (glycosides), which play a crucial role in their biological activity. Glycosylation reactions introduce these sugars.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Glycosylation: Glycosyl donors (e.g., glycosyl halides) and Lewis acids (e.g., BF₃·Et₂O).
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Avermectins serve as valuable synthetic targets for organic chemists due to their complex structures.
- They are used in studies related to natural product synthesis and methodology development.
- Avermectins are potent anthelmintics, effective against parasitic worms (nematodes) in animals.
- They also exhibit insecticidal activity against pests like mites and ticks.
- In medicine, they find applications in treating river blindness (onchocerciasis) and other neglected tropical diseases.
- Avermectins are essential in agriculture for pest control.
- They contribute to sustainable farming practices by reducing chemical pesticide use.
Wirkmechanismus
The primary mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites. This leads to paralysis and death of the parasites. Avermectins do not significantly affect mammalian cells due to differences in receptor expression.
Vergleich Mit ähnlichen Verbindungen
Avermectins share structural similarities with other macrocyclic lactones, such as milbemycins and spinosad. their unique stereochemistry and glycosylation patterns distinguish them from these related compounds.
Eigenschaften
Molekularformel |
C48H74O14 |
|---|---|
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI-Schlüssel |
AZSRBVAPBFWEGT-SZAVLSPISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


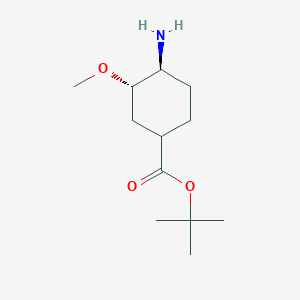

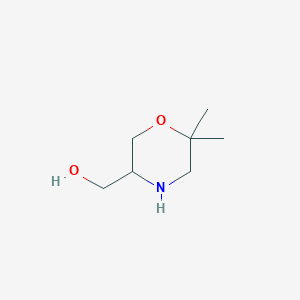
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
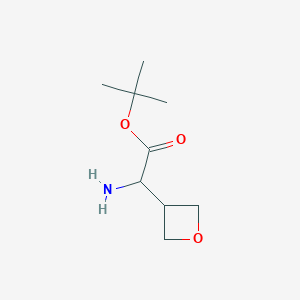
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)

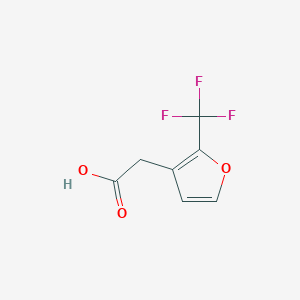
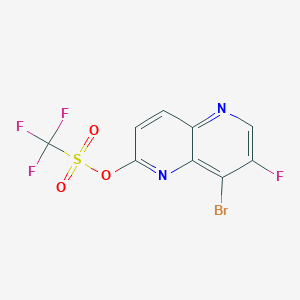

![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
